Lipophilicity Shift (XLogP3-AA) Relative to Unsubstituted N-Phenyl Analog
The calculated XLogP3-AA of CAS 941922-53-8 is 4.6, compared to approximately 3.7 for the N-phenyl analog (CAS 942001-76-5) [1][2]. This +0.9 log unit increase, driven by the 3-methylthio substituent, places CAS 941922-53-8 closer to the upper boundary of oral drug-like space (Lipinski's rule of five: XLogP ≤ 5) and may correlate with higher membrane permeability but also potentially reduced aqueous solubility [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 (PubChem-computed XLogP3-AA) |
| Comparator Or Baseline | N-phenyl analog (CAS 942001-76-5): ~3.7 (estimated from PubChem data for C20H20N2O3S2) |
| Quantified Difference | ΔXLogP ≈ +0.9 (target higher) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A logP difference of ~0.9 units can translate to a ~10-fold difference in equilibrium distribution between lipid and aqueous compartments, influencing both assay partitioning and in vivo distribution.
- [1] PubChem Compound Summary for CID 16839676, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 44119071, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide. National Center for Biotechnology Information (2026). View Source
